molecular formula C17H18N2O B12899893 4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline CAS No. 10205-83-1

4-(1,3-Benzoxazol-2-yl)-N,N-diethylaniline

Cat. No.: B12899893
CAS No.: 10205-83-1
M. Wt: 266.34 g/mol
InChI Key: MYHNMZPERVYEKS-UHFFFAOYSA-N
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Description

4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline is a compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring fused with an aniline moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring The reaction conditions often include the use of acidic or basic catalysts and solvents such as methanol or ethanol

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including 4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline, often involve large-scale synthesis using continuous flow reactors. These methods allow for better control of reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives .

Scientific Research Applications

4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzo[d]oxazol-2-yl)-n,n-diethylaniline stands out due to its unique combination of a benzoxazole ring and a diethylaniline group, which imparts specific biological activities and potential therapeutic applications .

Properties

CAS No.

10205-83-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N,N-diethylaniline

InChI

InChI=1S/C17H18N2O/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3

InChI Key

MYHNMZPERVYEKS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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